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molecular formula C9H10O2 B128420 2-Methoxy-4-vinylphenol CAS No. 7786-61-0

2-Methoxy-4-vinylphenol

Cat. No. B128420
M. Wt: 150.17 g/mol
InChI Key: YOMSJEATGXXYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716532B2

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (3.42 mmol), malonic acid (13.68 mmol), piperidine (15.58 mmol) in DMF (20 ml) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (250 W, 160° C.) for 15 minutes in parts. After completion, the reaction mixture was poured in ice cooled water and extracted with ethyl acetate. The organic layer was washed with dil. HCl, brine and water and dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel by column chromatography using a mixture of hexane and ethyl acetate (9:1 to 6:4), provided 4-hydroxy-3-methoxystyrene, a sweet and pleasant smelling liquid, in 51% yield; 1H NMR (CDCl3) 7.36 (21-1, d), 6.94 (2H, m), 6.83 (5H, m), 5.59 (1H, s), 3.86 (3H, s), 3.75 (3H, s); 13C NMR (CDCl3) 159.0, 146.7, 145.2, 130.3, 127.4, 126.6, 126.1, 120.1, 114.5, 114.1, 108.0, 55.9 and 55.3.
Quantity
3.42 mmol
Type
reactant
Reaction Step One
Quantity
13.68 mmol
Type
reactant
Reaction Step One
Quantity
15.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:10][CH3:11].[C:12](O)(=O)CC(O)=O.N1CCCCC1.O>CN(C=O)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:12])=[CH:4][C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
3.42 mmol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
13.68 mmol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.58 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
irradiated (250 W, 160° C.) for 15 minutes in parts
Duration
15 min
ADDITION
Type
ADDITION
Details
After completion, the reaction mixture was poured in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dil. HCl, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain liquid which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (9:1 to 6:4)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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